molecular formula C10H9FO3S B8412626 4-(2-Butynyloxy)benzenesulfonic acid fluoride

4-(2-Butynyloxy)benzenesulfonic acid fluoride

Cat. No. B8412626
M. Wt: 228.24 g/mol
InChI Key: RHQCJYNIFSOIGA-UHFFFAOYSA-N
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Patent
US06358980B1

Procedure details

To a solution of 4-but-2-ynyloxybenzenesulfonyl chloride (prepared from Example 30, step 4) (2.0 g, 8.18 mmol) in acetonitrle (10 ml) was added KF-CaF2 (2.85 g, 16.3 mmol) and the resulting mixture was stirred for 4 hours at room temperature. The reaction mixture was filtered and the filterate was concentrated. The crude product was dissolved in EtOAc and washed with water. The organic layer was dried over anhydrous Na2SO4 and the solvent was removed to obtain 1.5 g (80%) of the product as solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
KF CaF2
Quantity
2.85 g
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1)[C:2]#[C:3][CH3:4].[F-:16].[K+].[F-].[F-].[Ca+2]>>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([F:16])(=[O:14])=[O:13])=[CH:8][CH:7]=1)[C:2]#[C:3][CH3:4] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)Cl
Name
KF CaF2
Quantity
2.85 g
Type
reactant
Smiles
[F-].[K+].[F-].[F-].[Ca+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filterate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in EtOAc
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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